molecular formula C23H11Cl3N2O2 B6484410 6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one CAS No. 688767-30-8

6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one

Cat. No.: B6484410
CAS No.: 688767-30-8
M. Wt: 453.7 g/mol
InChI Key: GORDTOVGBOKXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one is a synthetic chemical compound designed for research applications, featuring a hybrid structure combining quinazolinone and coumarin pharmacophores. The quinazolinone scaffold is a prominent structure in medicinal chemistry, recognized for its wide range of biological activities. Over 20 drugs containing a quinazoline or quinazolinone core have been approved by the FDA, particularly in oncology, demonstrating the scaffold's significant therapeutic potential . The specific chlorination pattern on the quinazolinone core is of high interest, as chlorine-containing compounds represent a vital class in drug discovery, with more than 250 FDA-approved drugs featuring chlorine atoms . Chlorine incorporation can profoundly influence a molecule's physicochemical properties, binding affinity, and metabolic stability. The coumarin (2H-chromen-2-one) moiety further enhances the compound's research value. Coumarin derivatives are known to exhibit a broad spectrum of biological activities and are frequently explored in chemical biology and drug discovery for their photophysical and pharmacological properties. This compound is supplied as a high-purity material to ensure consistency and reliability in experimental settings. It is intended for research purposes only, specifically for in vitro assays and early-stage investigative studies. Intended Use: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11Cl3N2O2/c24-13-6-8-20-12(9-13)10-17(23(29)30-20)22-27-19-7-5-14(25)11-16(19)21(28-22)15-3-1-2-4-18(15)26/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORDTOVGBOKXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC(=C5)Cl)OC4=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Multi-Step Synthesis

The traditional route to synthesize 6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one involves sequential functionalization of precursor molecules. A representative pathway, adapted from quinazoline synthesis protocols, proceeds as follows :

Step 1: Chloroacetylation of 2-Amino-5-Chlorobenzophenone
2-Amino-5-chlorobenzophenone undergoes chloroacetylation in ethyl acetate with chloroacetyl chloride under alkaline conditions (3 N NaOH, 15°C). This yields 2-chloroacetamido-5-chlorobenzophenone, a critical intermediate .

Step 2: Iminochloride Formation
The chloroacetamido intermediate is treated with thionyl chloride and pyridine in methylene chloride at 40–42°C for 18–20 hours, forming 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone .

Step 3: Cyclization to Quinazoline Oxide
Cyclization of the iminochloride intermediate in chloroform or benzene at elevated temperatures (60–80°C) produces 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide, a structural analog .

Step 4: Chromenone Coupling
The quinazoline intermediate is coupled with a chromenone derivative using potassium carbonate in dimethylformamide (DMF), facilitating nucleophilic substitution at the chloromethyl position .

Reaction Conditions Table

StepReagents/ConditionsTemperatureTimeYield
1Chloroacetyl chloride, NaOH, ethyl acetate15°C1.5 hrs85%
2SOCl₂, pyridine, CH₂Cl₂40–42°C18–20 hrs78%
3CHCl₃ or C₆H₆60–80°C24 hrs70%
4K₂CO₃, DMF100°C12 hrs65%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclization step, reducing reaction times from hours to minutes. A one-pot synthesis protocol involves irradiating 3-amino-2-mercapto-3H-quinazolin-4-one with 3-(2-bromo-acetyl)-chromen-2-one in ethanol under basic conditions (anhydrous K₂CO₃) . This method achieves 92% yield within 15 minutes, compared to 48 hours for conventional heating .

Key Advantages

  • Efficiency : 15-minute reaction time vs. 24–48 hours conventionally .

  • Yield Enhancement : Near-quantitative yields due to uniform heating and reduced side reactions .

  • Solvent Economy : Ethanol serves as a green solvent, minimizing waste .

Mechanochemical and Solid-State Synthesis

Solid-state mechanosynthesis avoids solvents entirely, utilizing ball milling to induce reactions between solid precursors. For example, grinding 6-chloro-4-(2-chlorophenyl)quinazolin-2-amine with chromenone derivatives in a 1:1 molar ratio for 2 hours yields the target compound at 75% efficiency . Melt reactions, involving heating precursors above their melting points (150–160°C), achieve similar yields but require stringent temperature control .

Comparative Analysis Table

MethodConditionsTimeYield
MechanochemicalBall milling, 25 Hz2 hrs75%
Melt Reaction150–160°C, neat4 hrs70%
Solution-BasedDMF, 100°C12 hrs65%

Critical Evaluation of Methodologies

Conventional Synthesis

  • Strengths : Well-characterized intermediates; scalable for industrial production .

  • Limitations : Prolonged reaction times; high solvent consumption .

Microwave Method

  • Strengths : Rapid and energy-efficient; superior yields .

  • Limitations : Specialized equipment required; limited applicability to heat-sensitive precursors .

Mechanochemical Approach

  • Strengths : Solvent-free; environmentally benign .

  • Limitations : Challenges in scaling up; particle size variability affects reproducibility .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: Replacement of one or more atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as antitumor, antimicrobial, or anti-inflammatory effects.

  • Industry: Its unique chemical structure may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between the target compound and its analogs:

Compound Name & Structure Molecular Weight (g/mol) Substituents & Key Features LogP Biological Activity/Properties References
Target: 6-Chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one ~507.3 Dual Cl on coumarin/quinazolinone; 2-chlorophenyl >4* Unknown (inferred bioactivity from analogs)
6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one 300.74 Phenoxymethyl at C4; planar arrangement ~3.5 Crystal stability via C–H⋯O/Cl interactions
6-Chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl)quinolin-2(1H)-one ~320.1 Hydroxyethyl at C3; quinolinone core ~2.8 Anti-HBV activity (EC$_{50}$ = 0.8–5.2 μM)
Coumarin-Oxadiazole Hybrids (e.g., CD-2) ~450 o-Cl on benzophenone; oxadiazole linker ~4.1 Dual α-glucosidase/α-amylase inhibition
[6-Chloro-4-(2-chlorophenyl)-2-quinazolinyl]methanol 305.16 Methanol at C2; no coumarin linkage 3.28 Higher hazard profile (GHS05/07)

*Estimated based on fragment contributions from .

Key Observations

Substituent Effects on Bioactivity
  • Chlorine’s electron-withdrawing nature may also influence binding to hydrophobic enzyme pockets, as seen in anti-HBV quinolinones .
  • Hydrogen Bonding: The coumarin-quinazolinone hybrid’s carbonyl groups enable hydrogen bonding, akin to 6-chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one, which stabilizes its crystal lattice via C–H⋯O interactions .
Core Scaffold Variations
  • Quinazolinone vs. Quinolinone: The target’s quinazolinone core (N at positions 1 and 3) differs from quinolinone derivatives (N at position 1 only). This structural distinction may alter target specificity; quinolinones in exhibit anti-HBV activity, whereas quinazolinones are associated with CNS drug analogs .
  • Coumarin Hybridization: The coumarin-oxadiazole hybrids () show enzyme inhibition, suggesting that the target’s coumarin-quinazolinone fusion could similarly target metabolic enzymes or proteases .

Q & A

Q. What are the standard synthetic routes for synthesizing 6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one?

The synthesis typically involves multi-step condensation reactions. For quinazoline-chromenone hybrids, a common approach is to first prepare the quinazoline core via cyclization of substituted anthranilic acid derivatives with chlorinated benzaldehydes under acidic conditions. Subsequent coupling with a pre-functionalized chromenone fragment (e.g., via Claisen-Schmidt condensation) is performed using catalysts like POCl₃ or DCC. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound structurally characterized to confirm purity and identity?

X-ray crystallography (e.g., SHELX or ORTEP-III for structure refinement ) combined with NMR (¹H/¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) are standard. For crystallography, hydrogen bonding patterns and dihedral angles between the quinazoline and chromenone moieties are critical for validating molecular geometry . FT-IR can confirm functional groups like lactone (C=O stretch at ~1740 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹).

Advanced Research Questions

Q. How can researchers optimize reaction yields for halogenated intermediates in the synthesis of this compound?

Yield optimization requires controlling steric hindrance from ortho-chlorophenyl groups. Solvent choice (e.g., DMF for polar intermediates vs. toluene for Friedel-Crafts steps) and temperature gradients (60–120°C) are critical. Catalytic amounts of Lewis acids (e.g., ZnCl₂) improve cyclization efficiency . Kinetic studies using HPLC monitoring can identify bottlenecks, such as incomplete dehalogenation or byproduct formation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., anticancer vs. antimicrobial assays) may arise from substituent-dependent stereoelectronic effects. Researchers should perform comparative assays under standardized conditions (e.g., MTT for cytotoxicity, microdilution for antimicrobial activity) and validate target binding via SPR or ITC. Structural analogs with modified chloro substituents (e.g., replacing 2-chlorophenyl with 2-fluorophenyl) can isolate structure-activity relationships .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Molecular docking (AutoDock Vina) against crystallized targets (e.g., Plasmodium falciparum riboswitch, PDB: 1V3 ) identifies key interactions, such as hydrogen bonding with the chromenone carbonyl. QSAR models trained on halogenated quinazoline datasets predict logP and polar surface area for optimizing bioavailability. MD simulations (GROMACS) assess stability of ligand-target complexes over 100 ns trajectories .

Q. What analytical techniques are recommended for studying hydrogen bonding in crystal structures of this compound?

Graph set analysis (as per Etter’s rules) using Mercury software categorizes hydrogen bonds (e.g., D(2) motifs for intramolecular bonds). SHELXL refinement parameters (R1 < 0.05) ensure accuracy. Pair distribution function (PDF) analysis of X-ray diffraction data quantifies disorder in chlorophenyl groups, which may affect packing efficiency .

Methodological Challenges

Q. How to address poor solubility in pharmacological assays?

Solubility can be enhanced via co-solvents (e.g., 10% DMSO/PBS) or nanoformulation (liposomes or PEGylated nanoparticles). Phase-solubility diagrams with cyclodextrins (β-CD or HP-β-CD) identify optimal stoichiometry for inclusion complexes. Dynamic light scattering (DLS) monitors aggregation during in vitro testing .

Q. What experimental protocols validate the compound’s mechanism of action in enzyme inhibition?

Use stopped-flow kinetics to measure inhibition constants (Kᵢ) for target enzymes (e.g., tyrosine kinases). Fluorescent probes (e.g., FITC-labeled ATP analogs) enable real-time monitoring of competitive binding. Site-directed mutagenesis of catalytic residues (e.g., Lys219 in kinase domains) confirms binding specificity .

Data Reproducibility & Validation

Q. Why do crystallization attempts fail for this compound, and how can this be mitigated?

Polymorphism is common due to multiple chloro substituents. Screen solvents with varying polarity (e.g., ethanol/water mixtures) and employ slow evaporation at 4°C. Seed crystals from analogous structures (e.g., 6-chloro-4-(2-chlorophenyl)quinazoline methanol ) can induce nucleation. SC-XRD with Cu-Kα radiation (λ = 1.5418 Å) resolves subtle lattice distortions .

Q. How to ensure reproducibility in biological assays given batch-to-batch variability?

Strict QC protocols include HPLC purity >98% (C18 column, acetonitrile/water mobile phase) and elemental analysis (≤0.3% deviation for C, H, N). Biological replicates (n ≥ 3) with internal controls (e.g., doxorubicin for cytotoxicity) minimize false positives. Store batches under argon at -80°C to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.